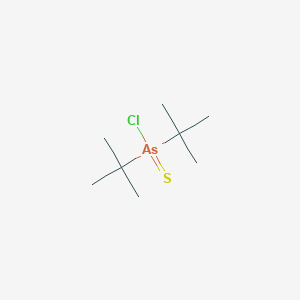
Heptadecanoyl chloride, 17-bromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecanoyl chloride, 17-bromo- is a brominated derivative of heptadecanoyl chloride It is a long-chain fatty acid chloride with a bromine atom attached to the 17th carbon
準備方法
Synthetic Routes and Reaction Conditions
Heptadecanoyl chloride, 17-bromo- can be synthesized through the bromination of heptadecanoyl chloride. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction typically proceeds as follows:
- Dissolve heptadecanoyl chloride in an appropriate solvent such as carbon tetrachloride.
- Add N-bromosuccinimide and a small amount of AIBN.
- Expose the reaction mixture to light or heat to initiate the radical bromination.
- Isolate the product by standard purification techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of heptadecanoyl chloride, 17-bromo- may involve large-scale bromination processes using similar reagents and conditions as described above. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process by providing better control over reaction conditions and minimizing the risk of hazardous reagent handling .
化学反応の分析
Types of Reactions
Heptadecanoyl chloride, 17-bromo- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
Reduction Reactions: The compound can be reduced to heptadecanoyl chloride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can occur at the bromine site, leading to the formation of heptadecanoic acid derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Major Products Formed
Substitution: Formation of azides, thiocyanates, or other substituted derivatives.
Reduction: Formation of heptadecanoyl chloride.
Oxidation: Formation of heptadecanoic acid derivatives.
科学的研究の応用
Heptadecanoyl chloride, 17-bromo- has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: Potential use in the development of brominated fatty acid derivatives with biological activity.
Materials Science: Utilized in the preparation of functionalized polymers and surfactants.
Biological Studies: Employed in the study of lipid metabolism and the role of brominated fatty acids in biological systems
作用機序
The mechanism of action of heptadecanoyl chloride, 17-bromo- involves its reactivity as a fatty acid chloride and the presence of the bromine atom. The bromine atom can participate in radical reactions, while the acyl chloride group can undergo nucleophilic acyl substitution. These reactions enable the compound to interact with various molecular targets and pathways, including enzyme inhibition and modification of lipid membranes .
類似化合物との比較
Heptadecanoyl chloride, 17-bromo- can be compared with other brominated fatty acid chlorides and non-brominated analogs:
Similar Compounds: Heptadecanoyl chloride, 17-chloro-; Heptadecanoyl chloride, 17-iodo-; Heptadecanoyl chloride.
Uniqueness: The presence of the bromine atom at the 17th position imparts unique reactivity and potential biological activity compared to its non-brominated counterparts .
特性
CAS番号 |
59446-48-9 |
|---|---|
分子式 |
C17H32BrClO |
分子量 |
367.8 g/mol |
IUPAC名 |
17-bromoheptadecanoyl chloride |
InChI |
InChI=1S/C17H32BrClO/c18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17(19)20/h1-16H2 |
InChIキー |
PHOKKPIRYLQQEV-UHFFFAOYSA-N |
正規SMILES |
C(CCCCCCCCBr)CCCCCCCC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


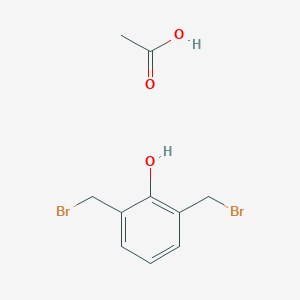
![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
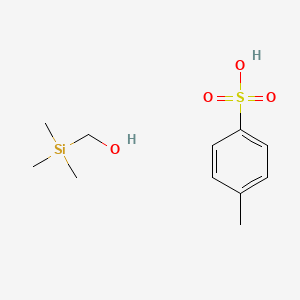
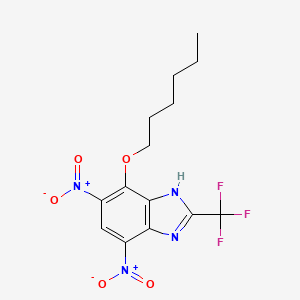

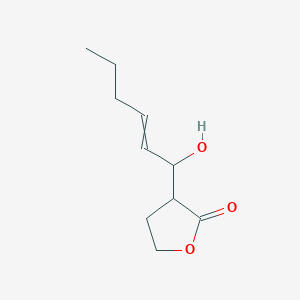
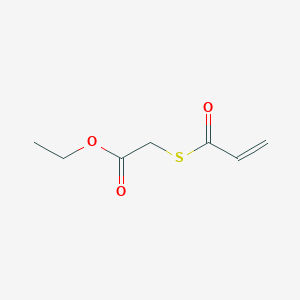
![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclohex-2-en-1-one](/img/structure/B14598150.png)
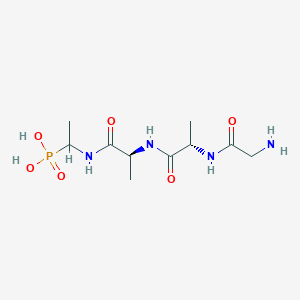
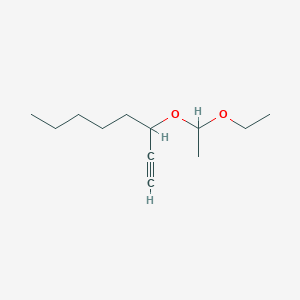

![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)

